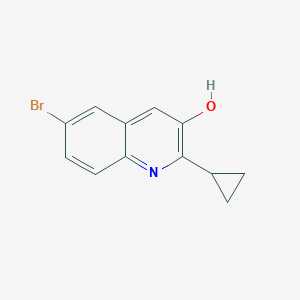

6-Bromo-2-cyclopropylquinolin-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

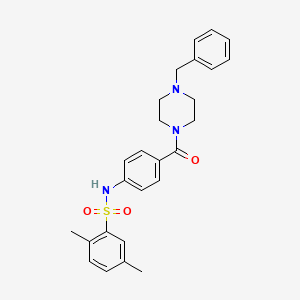

6-Bromo-2-cyclopropylquinolin-3-ol is a chemical compound with the CAS Number: 2138393-87-8 . It has a molecular weight of 264.12 . It is in powder form .

Molecular Structure Analysis

The InChI code for 6-Bromo-2-cyclopropylquinolin-3-ol is 1S/C12H10BrNO/c13-9-3-4-10-8 (5-9)6-11 (15)12 (14-10)7-1-2-7/h3-7,15H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

6-Bromo-2-cyclopropylquinolin-3-ol is a powder that is stored at room temperature . The compound’s molecular weight is 264.12 .Aplicaciones Científicas De Investigación

Medicinal Chemistry

6-Bromo-2-cyclopropylquinolin-3-ol serves as a vital scaffold in medicinal chemistry due to its quinoline structure, which is a common framework in many pharmacologically active compounds . Its potential for modification makes it a valuable precursor in the synthesis of diverse therapeutic agents.

Drug Discovery

In drug discovery, this compound’s versatility is harnessed to create novel drugs with improved efficacy and reduced side effects. Its structural complexity allows for the development of targeted therapies, particularly in the realm of cancer treatment and infectious diseases .

Organic Synthesis

As an organic intermediate, 6-Bromo-2-cyclopropylquinolin-3-ol is used in various synthetic pathways. It can undergo reactions such as palladium-catalyzed coupling or nucleophilic substitution, enabling the synthesis of complex organic molecules .

Biochemistry

In biochemistry, this compound can be used to study enzyme-substrate interactions, given its structural similarity to certain natural substrates. It can act as an inhibitor or a probe to understand biochemical pathways and enzyme mechanisms .

Analytical Chemistry

In analytical chemistry, derivatives of 6-Bromo-2-cyclopropylquinolin-3-ol can be developed as fluorescent markers or probes due to the quinoline ring’s photophysical properties. This application is crucial in techniques like fluorescence spectroscopy and imaging .

Environmental Science

Derivatives of this compound may be explored for their potential use in environmental science, such as in the development of sensors for pollutant detection. The structural adaptability allows for the creation of sensitive and selective detection systems .

Pharmaceuticals

In the pharmaceutical industry, 6-Bromo-2-cyclopropylquinolin-3-ol can be a key intermediate in the formulation of drugs. Its bromine atom is a reactive site that can be utilized in further chemical transformations essential for drug development .

Biochemical Assays

This compound’s derivatives can be synthesized for use in biochemical assays, where they may serve as substrates or inhibitors in enzymatic reactions. This is particularly useful in the development of diagnostic tests and therapeutic monitoring .

Safety and Hazards

Propiedades

IUPAC Name |

6-bromo-2-cyclopropylquinolin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c13-9-3-4-10-8(5-9)6-11(15)12(14-10)7-1-2-7/h3-7,15H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUAVPCWYMDLTSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=C3C=C(C=CC3=N2)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-cyclopropylquinolin-3-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2866454.png)

![3-(4-{[(3-Chloro-4-fluorophenyl)amino]sulfonyl}-3,5-dimethylpyrazolyl)-1-hydro xythiolan-1-one](/img/structure/B2866455.png)

![{7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2866460.png)

![Bis[2-(4-nitrophenoxycarbonyloxy)ethyl] persulfide](/img/structure/B2866475.png)

![2-([2-(4-Dimethylamino-phenyl)-benzooxazol-5-yl-imino]-methyl)-4-nitro-phenol](/img/structure/B2866476.png)

![Methyl 2-(3-{4-[(4-chlorophenyl)methoxy]phenyl}-2-cyanoprop-2-enamido)benzoate](/img/structure/B2866477.png)